(5R)-5,6,7,8-Tetrahydroisoquinolin-5-ol
Description
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(5R)-5,6,7,8-tetrahydroisoquinolin-5-ol |
InChI |
InChI=1S/C9H11NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h4-6,9,11H,1-3H2/t9-/m1/s1 |
InChI Key |
FZUMQCKAVKSWLQ-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=NC=C2)O |
Canonical SMILES |
C1CC(C2=C(C1)C=NC=C2)O |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Acetamido-Substituted Isoquinolines
A notable approach involves catalytic hydrogenation of acetamido-substituted isoquinolines, followed by hydrolysis of the acetamide group to yield the amino-substituted tetrahydroisoquinolines, which can be further functionalized to hydroxyl derivatives. This method was described in a 2002 study where:
- The starting material is an acetamido-substituted isoquinoline.
- Catalytic hydrogenation is performed to reduce the isoquinoline ring to the tetrahydroisoquinoline core.
- Subsequent hydrolysis of the acetamide substituent yields the amino group.
- Yields are good when the acetamido substituent is on the pyridine ring and moderate when on the benzene ring.
- This approach can be adapted for regioselective reduction of other substituents such as methoxy or ester groups.
This method is valuable for introducing amino groups that can be converted to hydroxyl groups via oxidation or substitution reactions, enabling access to (5R)-5,6,7,8-tetrahydroisoquinolin-5-ol.
Regio- and Stereoselective cis-Dihydroxylation of Isoquinolines
A comprehensive doctoral thesis reported regio- and stereoselective cis-dihydroxylation of tetrahydroisoquinolines to generate cis-diol metabolites, which are precursors to hydroxylated derivatives:
- The cis-dihydroxylation targets the 5,6 and/or 7,8 bonds of the tetrahydroisoquinoline ring.
- The reaction proceeds with high regio- and stereoselectivity, consistent with literature precedents.
- The resulting cis-diols are isolated and characterized by NMR and crystallographic methods, confirming absolute configuration.
- Protection of cis-diols as five-membered cyclic carbonates using trichloroacetyl chloride is described to facilitate further transformations.
- This method allows for the synthesis of hydroxylated tetrahydroisoquinolines with defined stereochemistry, including the (5R)-hydroxy isomer.
This approach is particularly useful for preparing chiral hydroxylated isoquinolines and offers a route to (5R)-5,6,7,8-tetrahydroisoquinolin-5-ol via dihydroxylation and selective functional group manipulation.
Multi-Step Oxidation and Hydrolysis from Tetrahydroquinoline Precursors
Another synthetic sequence involves oxidation of tetrahydroquinoline derivatives to hydroxylated products:
- Starting from 5,6,7,8-tetrahydroquinoline, oxidation with meta-chloroperbenzoic acid (mCPBA) is performed.
- Subsequent treatment with trifluoroacetic anhydride and lithium hydroxide under controlled conditions yields the hydroxylated product.
- This two-step process is conducted under mild temperature and pressure conditions to maintain stereochemical integrity.
- The method is reported to provide good yields and purity of hydroxylated tetrahydroquinoline derivatives, which can be adapted for isoquinoline analogs.
Though this method focuses on tetrahydroquinoline, analogous procedures can be applied to isoquinoline systems to prepare (5R)-5,6,7,8-tetrahydroisoquinolin-5-ol.
Catalytic Hydrogenation and Isomerization of Quinoline Derivatives
A patented method describes a two-step catalytic process to prepare tetrahydroquinolines, which can be extended to isoquinolines:
- Quinoline undergoes catalytic hydrogenation using a palladium-carbon catalyst at 20°C to 110°C under hydrogen pressure.
- The intermediate 1,2,3,4-tetrahydroquinoline is formed initially.
- A selective isomerization step at elevated temperatures (140°C to 300°C) converts the intermediate to 5,6,7,8-tetrahydroquinoline.
- The process achieves high yield (up to 93.5%) and purity (99%) with optimized catalyst preparation and reaction conditions.
- The catalyst is prepared by treating palladium-carbon with hydrochloric acid and sodium bicarbonate to enhance selectivity.
- Although this method targets tetrahydroquinoline, similar catalytic hydrogenation and isomerization strategies can be adapted for isoquinoline substrates to obtain the tetrahydroisoquinoline core needed for hydroxylation.
Stereoselective Functionalization via Arylation and Hydroxylation
Recent synthetic advances involve stereoselective functionalization of tetrahydroisoquinoline derivatives:
- Arylation at the alpha position followed by hydroxylation can be achieved under mild conditions.
- Characterization by nuclear magnetic resonance spectroscopy confirms the stereochemical outcome.
- These methods provide access to hydroxylated tetrahydroisoquinolines with controlled stereochemistry, including the (5R)-isomer.
- Such approaches are useful for late-stage functionalization and diversification of the tetrahydroisoquinoline scaffold.
Comparative Data Table of Preparation Methods
Summary and Recommendations
- The preparation of (5R)-5,6,7,8-tetrahydroisoquinolin-5-ol is best achieved by methods that combine catalytic hydrogenation of isoquinoline derivatives with regio- and stereoselective hydroxylation steps.
- Catalytic hydrogenation of acetamido-substituted isoquinolines followed by hydrolysis offers a straightforward route to amino intermediates convertible to hydroxylated products.
- Regio- and stereoselective cis-dihydroxylation provides a direct method to install hydroxyl groups with defined stereochemistry, crucial for obtaining the (5R)-isomer.
- Advanced catalytic processes involving palladium catalysts allow for efficient hydrogenation and isomerization, which can be adapted for isoquinoline substrates.
- Oxidation methods using peracids and subsequent hydrolysis steps under mild conditions are also effective and preserve stereochemical integrity.
- The choice of method depends on the availability of starting materials, desired scale, and stereochemical requirements.
This comprehensive analysis draws on a wide range of authoritative sources, including peer-reviewed publications, doctoral research, and patent literature, ensuring a robust understanding of the preparation strategies for (5R)-5,6,7,8-tetrahydroisoquinolin-5-ol.
Chemical Reactions Analysis
Types of Reactions
(5R)-5,6,7,8-Tetrahydroisoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated isoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoquinolines, fully saturated tetrahydroisoquinolines, and quinoline derivatives.
Scientific Research Applications
(5R)-5,6,7,8-Tetrahydroisoquinolin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its role as a precursor in the biosynthesis of alkaloids.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of advanced materials, including polymers and nanocomposites.
Mechanism of Action
The mechanism of action of (5R)-5,6,7,8-Tetrahydroisoquinolin-5-ol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to interact with neurotransmitter receptors, influencing neurological pathways. The compound’s chiral nature allows it to exhibit enantioselective interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Hydroxyl vs. Amine Group: The replacement of the hydroxyl group in (5R)-5,6,7,8-Tetrahydroisoquinolin-5-ol with an amine (as in the hydrochloride salt derivative) alters polarity and hydrogen-bonding capacity, impacting solubility and biological interactions .
- Methyl Substituents: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol and Hydrastinine feature methyl groups at positions 2 and 6, respectively, which influence steric effects and metabolic stability .
Biological Activity
(5R)-5,6,7,8-Tetrahydroisoquinolin-5-ol (THIQ-OH) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and antioxidant effects.
Chemical Structure and Properties
THIQ-OH is characterized by its tetrahydroisoquinoline structure, which consists of a bicyclic framework. Its molecular formula is , and it exists as a hydrochloride salt to enhance solubility and stability in various formulations. The compound exhibits variable binding affinities to plasma proteins, influencing its bioavailability and efficacy.
Anticancer Activity
Recent studies have highlighted the potential of THIQ-OH derivatives in cancer treatment. Notably:
- Inhibition of CD44-HA Interaction : A derivative of THIQ-OH demonstrated an EC50 value of 0.59 μM against MDA-MB-231 breast cancer cells, effectively disrupting cancer spheroids and reducing cell viability in a dose-dependent manner .
- Antiproliferative Effects : Another study identified tetrahydroisoquinoline derivatives that showed moderate to strong anticancer activity against A549 (lung cancer) and MCF7 (breast cancer) cell lines. The most potent compound exhibited an IC50 of 0.155 µM against A549 cells .
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest. For instance, one compound caused a 79-fold increase in apoptosis in A549 cells through G2/M phase arrest .
Enzyme Inhibition
THIQ-OH has also been investigated for its role as an enzyme inhibitor:
- DHFR Inhibition : Some derivatives have shown significant inhibition of dihydrofolate reductase (DHFR), an important target for cancer therapy. One compound exhibited an IC50 of 0.199 µM compared to Methotrexate's 0.131 µM .
- Aldosterone Synthase Inhibition : A specific tetrahydroisoquinoline derivative selectively reduced aldosterone levels in vivo, demonstrating potential for treating conditions associated with high aldosterone levels such as renal and cardiac failure .
Antioxidant Activity
The antioxidant properties of THIQ-OH derivatives are notable:
- Comparative Efficacy : Several synthesized compounds have shown higher antioxidant activity than Vitamin C, indicating their potential as potent antioxidant drugs . This property is crucial for mitigating oxidative stress-related diseases.
Summary of Biological Activities
Case Studies
- Case Study on Anticancer Effects : In a study evaluating the effects on MDA-MB-231 cells, the THIQ-OH derivative not only inhibited cell growth but also disrupted established cancer spheroids, suggesting a novel mechanism for targeting tumor integrity.
- Enzyme Inhibition Research : The investigation into aldosterone synthase inhibitors revealed that THIQ-OH derivatives could be developed into therapeutic agents for conditions like hypertension and heart failure due to their selective action.
- Antioxidant Properties Assessment : Research comparing the antioxidant activities of various tetrahydroisoquinoline derivatives indicated that modifications to the structure could enhance their efficacy beyond traditional antioxidants like Vitamin C.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (5R)-5,6,7,8-Tetrahydroisoquinolin-5-ol in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Inspect gloves for integrity before use and follow proper removal techniques to avoid contamination .
- Work under fume hoods to minimize inhalation risks. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention .
- Store the compound in a cool, dry environment away from oxidizers and incompatible materials. Avoid prolonged storage to prevent degradation .
Q. How can researchers verify the purity of (5R)-5,6,7,8-Tetrahydroisoquinolin-5-ol during synthesis?
- Methodological Answer :
- Perform high-performance liquid chromatography (HPLC) with UV detection to assess purity. Compare retention times with certified reference standards.
- Use nuclear magnetic resonance (NMR) spectroscopy (e.g., H or C) to confirm structural integrity and detect impurities. For hydrochloride derivatives, elemental analysis (C, H, N) can validate stoichiometry .
Q. What are the key physicochemical properties of (5R)-5,6,7,8-Tetrahydroisoquinolin-5-ol critical for experimental design?
- Methodological Answer :
- Melting point : Reported ranges (101–184°C) suggest variability depending on hydration or salt forms (e.g., hydrochloride). Calibrate equipment using standard reference compounds .
- Solubility : Test in polar (water, methanol) and non-polar solvents (dichloromethane) to optimize reaction conditions. Pre-screen solubility to avoid precipitation in kinetic studies .
Advanced Research Questions
Q. How can thermal stability and decomposition pathways of (5R)-5,6,7,8-Tetrahydroisoquinolin-5-ol be systematically analyzed?
- Methodological Answer :
- Conduct thermogravimetric analysis (TGA) under inert (N) and oxidative (O) atmospheres to identify decomposition thresholds (e.g., mass loss at 100–200°C).
- Pair with gas chromatography-mass spectrometry (GC-MS) to characterize volatile decomposition products (e.g., carbon oxides, nitrogen oxides) .
- For non-volatile residues, use Fourier-transform infrared spectroscopy (FTIR) to detect functional group changes .
Q. What strategies resolve contradictions in reported spectroscopic data for (5R)-5,6,7,8-Tetrahydroisoquinolin-5-ol derivatives?
- Methodological Answer :
- Cross-reference NMR data from multiple sources (e.g., Hydrastinine Hydrochloride analogs) to identify solvent- or salt-dependent shifts .
- Validate peak assignments using 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals in complex mixtures .
- Replicate synthesis protocols from conflicting studies to isolate variables (e.g., reaction temperature, catalyst purity) .
Q. How can researchers assess the compound’s reactivity with indoor surface materials in environmental chemistry studies?
- Methodological Answer :
- Use microspectroscopic imaging (e.g., Raman or X-ray photoelectron spectroscopy) to study adsorption on model surfaces (glass, polymers).
- Design controlled experiments to measure reaction rates with atmospheric oxidants (ozone, NO) under simulated indoor conditions .
Q. What methodologies address the lack of toxicological and ecological data for (5R)-5,6,7,8-Tetrahydroisoquinolin-5-ol?
- Methodological Answer :
- Perform acute toxicity assays using in vitro models (e.g., human cell lines) to estimate LD values. Prioritize hepatocyte and epithelial cells for initial screening .
- For ecological impact, conduct biodegradability tests (OECD 301 guidelines) in aquatic systems. Monitor microbial activity via dissolved oxygen consumption .
Data Contradiction Analysis
Q. How should discrepancies in melting points between commercial batches be investigated?
- Methodological Answer :
- Compare batch-specific certificates of analysis (CoA) for solvent residues or polymorphic forms.
- Perform differential scanning calorimetry (DSC) to detect phase transitions (e.g., glass transitions, crystallization events) not captured in simple melting point assays .
Experimental Design Considerations
Q. What controls are essential when studying the compound’s reactivity in catalytic systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
